Cas no 79899-29-9 (5-Nitro-3-phenylpyridin-2-amine)

5-Nitro-3-phenylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-amino-5-nitro-3-phenylpyridine
- 5-nitro-3-phenylpyridin-2-amine
- 2-amino-3-phenyl-5-nitropyridine
- Cambridge id 7067352
- 3-Phenyl-5-nitropyridine-2-amine
- 5-Nitro-3-phenylpyridin-2-amine
-
- インチ: 1S/C11H9N3O2/c12-11-10(8-4-2-1-3-5-8)6-9(7-13-11)14(15)16/h1-7H,(H2,12,13)
- InChIKey: STLZWMIBCWUFNW-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=C(C(=C1)C1C=CC=CC=1)N)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 248
- トポロジー分子極性表面積: 84.7
- XLogP3: 2
5-Nitro-3-phenylpyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022003995-1g |
2-Amino-5-nitro-3-phenylpyridine |
79899-29-9 | 97% | 1g |
$1814.40 | 2023-09-01 | |
Alichem | A022003995-250mg |
2-Amino-5-nitro-3-phenylpyridine |
79899-29-9 | 97% | 250mg |
$659.60 | 2023-09-01 | |
Alichem | A022003995-500mg |
2-Amino-5-nitro-3-phenylpyridine |
79899-29-9 | 97% | 500mg |
$1009.40 | 2023-09-01 |
5-Nitro-3-phenylpyridin-2-amine 関連文献
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
5-Nitro-3-phenylpyridin-2-amineに関する追加情報
5-Nitro-3-phenylpyridin-2-amine (CAS No. 79899-29-9): A Comprehensive Overview of Properties and Applications
5-Nitro-3-phenylpyridin-2-amine (CAS No. 79899-29-9) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This nitro-substituted pyridine derivative, often referred to in scientific literature as 5-nitro-3-phenyl-2-aminopyridine, serves as a key intermediate in pharmaceutical synthesis and material science research. Its molecular formula, C11H9N3O2, reveals the presence of both aromatic and nitro functional groups that contribute to its distinctive chemical behavior.
The growing interest in nitro-phenylpyridine derivatives like 5-Nitro-3-phenylpyridin-2-amine stems from their potential applications in drug discovery and organic electronics. Recent studies published in journals such as the Journal of Medicinal Chemistry highlight how similar compounds are being investigated for their biological activity. While 79899-29-9 itself isn't a final drug product, its structural features make it valuable for creating molecular libraries in high-throughput screening processes.
From a chemical properties standpoint, 5-Nitro-3-phenylpyridin-2-amine typically appears as a yellow to orange crystalline powder with moderate solubility in common organic solvents. The presence of the nitro group at the 5-position and the amino group at the 2-position creates interesting electronic effects that influence its reactivity. Researchers particularly value this compound for its ability to participate in various coupling reactions, making it useful in constructing more complex heterocyclic systems.
In the field of material science, derivatives of 5-nitro-3-phenyl-2-aminopyridine have shown promise in organic light-emitting diodes (OLEDs) and other electronic applications. The push-pull electronic configuration created by the electron-withdrawing nitro group and electron-donating amino group makes this compound interesting for studying charge transfer phenomena. Several patent applications in recent years have mentioned similar structures as potential components in organic semiconductors.
The synthesis of 5-Nitro-3-phenylpyridin-2-amine typically involves multi-step organic reactions starting from readily available pyridine precursors. Modern synthetic approaches emphasize green chemistry principles, with recent literature describing improved methods that reduce waste and increase yields. Analytical characterization of this compound includes standard techniques such as HPLC, NMR spectroscopy, and mass spectrometry, with purity being particularly important for research applications.
Safety considerations for handling CAS 79899-29-9 follow standard laboratory protocols for nitroaromatic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this material. Storage should be in a cool, dry place away from strong oxidizers, with attention to standard chemical compatibility guidelines.
The market for specialized intermediates like 5-Nitro-3-phenylpyridin-2-amine has grown steadily, driven by increasing R&D investment in pharmaceutical and materials science sectors. Current pricing trends reflect the compound's niche application status, with commercial suppliers typically offering it in research quantities ranging from milligrams to kilogram scales. Quality certifications such as HPLC purity reports and batch-to-batch consistency have become increasingly important purchasing considerations for research institutions.
Recent scientific conferences focusing on heterocyclic chemistry have featured presentations discussing novel applications of nitro-substituted pyridine amines. These events highlight the continuing relevance of such compounds in cutting-edge research. The 2023 International Symposium on Heterocyclic Chemistry, for instance, included several papers exploring the photophysical properties of derivatives structurally related to 5-Nitro-3-phenylpyridin-2-amine.
Environmental aspects of 79899-29-9 have been addressed through modern green chemistry initiatives. Recent process optimization efforts have focused on reducing the environmental footprint of its synthesis, including catalyst recovery and solvent recycling systems. These developments align with broader industry trends toward sustainable chemical production practices.
For researchers considering working with 5-nitro-3-phenyl-2-aminopyridine, current literature suggests several promising directions. These include exploring its potential as a ligand in coordination chemistry, investigating its fluorescence properties, or utilizing it as a building block for more complex pharmaceutical intermediates. The compound's relatively straightforward functionalization chemistry makes it particularly attractive for structure-activity relationship studies.
Quality control standards for 5-Nitro-3-phenylpyridin-2-amine have become more stringent in recent years, with leading suppliers now providing comprehensive analytical data packages. These typically include detailed chromatographic purity assessments, spectroscopic characterization, and sometimes even single-crystal X-ray diffraction data for definitive structural confirmation. Such rigorous quality standards reflect the compound's importance in precision chemical applications.
The intellectual property landscape surrounding nitro-phenylpyridine derivatives continues to evolve, with new patent applications regularly emerging. While CAS 79899-29-9 itself isn't patented, various proprietary derivatives and specific applications have been claimed in recent years. Researchers should conduct thorough patent searches before developing commercial applications based on this chemical scaffold.
Analytical method development for 5-Nitro-3-phenylpyridin-2-amine has benefited from advances in separation science. Modern UPLC techniques now allow for faster and more precise purity assessments than traditional HPLC methods. These improvements are particularly valuable for pharmaceutical researchers requiring exacting purity standards for their synthetic intermediates.
In conclusion, 5-Nitro-3-phenylpyridin-2-amine (CAS No. 79899-29-9) represents an important building block in modern chemical research. Its unique combination of structural features and reactivity continues to make it valuable across multiple scientific disciplines. As research into nitro-substituted heterocycles advances, this compound will likely maintain its position as a useful tool for chemical innovation and discovery.
79899-29-9 (5-Nitro-3-phenylpyridin-2-amine) Related Products
- 1859684-44-8(4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)
- 860789-63-5(N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide)
- 2229493-12-1(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine)
- 57118-64-6(2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine)
- 1361861-86-0(3-(2,4-Dichlorophenyl)-2,4-difluoropyridine)
- 2386407-18-5(2-{4-(benzyloxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid)
- 862161-11-3(2-Hydroxy-N,N,N-trimethylethanaminium2-Aminoethanesulfonate)
- 2137994-24-0(5-cyclohexyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol)
- 1805545-00-9(3-(Difluoromethyl)-2-iodo-5-methylpyridine-4-carboxylic acid)
- 1897831-82-1(Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl-)




